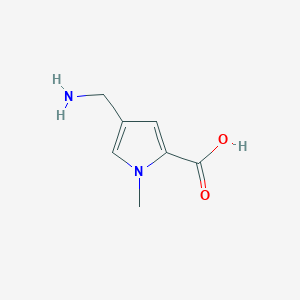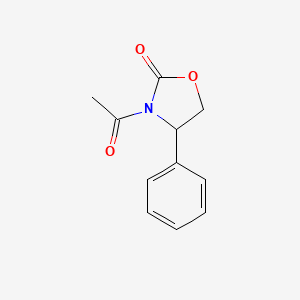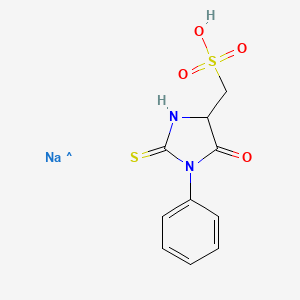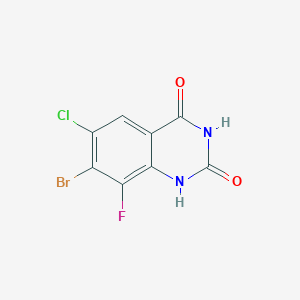
7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common route might include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazoline ring.
Cyclization: Formation of the quinazoline core through cyclization reactions.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: Where halogen atoms can be replaced by other functional groups.
Oxidation/Reduction Reactions: To modify the oxidation state of the compound.
Coupling Reactions: To form larger molecules by joining two or more smaller molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing/Reducing Agents: For oxidation and reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Inhibition of Enzymes: By binding to the active site and preventing substrate access.
Modulation of Receptors: By acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound.
6-Chloroquinazoline: Lacks the bromine and fluorine substituents.
8-Fluoroquinazoline: Lacks the bromine and chlorine substituents.
Uniqueness
7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H3BrClFN2O2 |
|---|---|
Molekulargewicht |
293.48 g/mol |
IUPAC-Name |
7-bromo-6-chloro-8-fluoro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H3BrClFN2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15) |
InChI-Schlüssel |
QFMMOOSPRNOBFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B15124324.png)
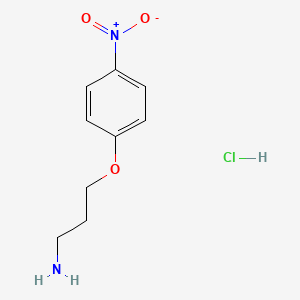
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster](/img/structure/B15124341.png)

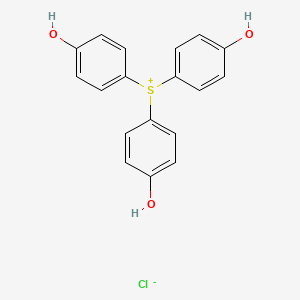



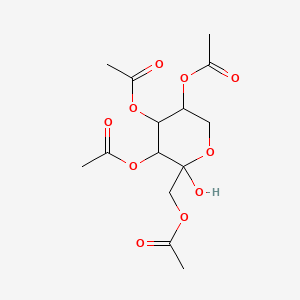

![6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate](/img/structure/B15124389.png)
